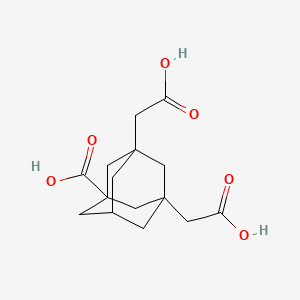
2-Nitro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído
Descripción general
Descripción
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the CAS Number: 1268163-62-7 . It has a molecular weight of 277.08 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures are often involved in nucleophilic and amidation reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
El compuesto 2-Nitro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído es un intermedio valioso en la síntesis orgánica. Se utiliza en reacciones nucleófilas y de amidación debido a sus grupos borato y sulfonamida, que son fundamentales para crear moléculas orgánicas complejas .
Desarrollo de Fármacos
En el ámbito del desarrollo de fármacos, este compuesto juega un papel crucial como intermedio. Está involucrado en la síntesis de fármacos que requieren compuestos de ácido bórico, que a menudo se utilizan para proteger dioles o en la síntesis asimétrica de aminoácidos .
Inhibición Enzimática
Los compuestos de ácido bórico, como nuestro compuesto objeto de estudio, se utilizan con frecuencia como inhibidores enzimáticos. Estos inhibidores pueden adaptarse para dirigirse a enzimas específicas implicadas en procesos patológicos, lo que los convierte en valiosos para desarrollar nuevos medicamentos .
Sondas Fluorescentes
El compuesto también se utiliza en la creación de sondas fluorescentes. Estas sondas pueden identificar varias sustancias dentro de los sistemas biológicos, como el peróxido de hidrógeno, los azúcares, los iones cobre y fluoruro, y las catecolaminas, debido a sus enlaces éster bórico sensibles .
Portadores de Fármacos Sensibles a Estímulos
Otra aplicación está en la construcción de portadores de fármacos sensibles a estímulos. Los enlaces éster bórico en el compuesto permiten la creación de portadores que responden a cambios microambientales, como el pH, la glucosa y el ATP, lo que permite la liberación controlada de fármacos .
Análisis Cristalográfico
La estructura del compuesto se ha caracterizado mediante varios métodos, incluida la difracción de rayos X de monocristal. Esto permite análisis cristalográficos y conformacionales detallados, que son esenciales para comprender las propiedades físicas y químicas de los nuevos compuestos .
Estudios de Teoría del Funcional de Densidad (DFT)
DFT se utiliza para estudiar el potencial electrostático molecular y los orbitales moleculares de frontera del compuesto. Este enfoque teórico ayuda a aclarar ciertas propiedades físicas y químicas, contribuyendo al desarrollo de materiales con características deseadas .
Reacciones de Acoplamiento de Suzuki
Por último, el compuesto es integral en las reacciones de acoplamiento de Suzuki, un tipo de reacción de acoplamiento cruzado que se utiliza ampliamente para sintetizar compuestos biarílicos. Estas reacciones son fundamentales en la creación de diversos productos farmacéuticos y polímeros .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, storing locked up, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Compounds of similar structure have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known that the compound can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that it may influence pathways involving these reactions.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its chemical structure and potential reactions, it may influence the formation of certain compounds or the progression of specific reactions within cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . For instance, it is known that the compound is stable under normal temperatures but may undergo hydrolysis in a humid environment .
Análisis Bioquímico
Biochemical Properties
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and catalysis. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of transcription factors and kinases, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in laboratory settings are important considerations for its use in research. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes. For example, high doses of the compound have been associated with toxic effects, such as oxidative stress and inflammation . Threshold effects have also been observed, where a certain concentration of the compound is required to elicit a measurable biological response . These findings underscore the need for careful dose optimization in preclinical studies.
Metabolic Pathways
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by reductases, which convert the nitro group to an amino group, and by oxidases, which can further modify the aldehyde moiety . These metabolic transformations can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular contexts .
Propiedades
IUPAC Name |
2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSNQQFRGFGLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



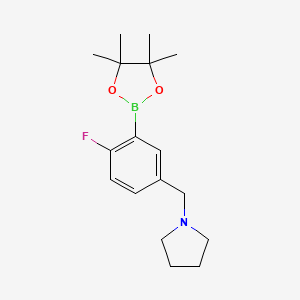

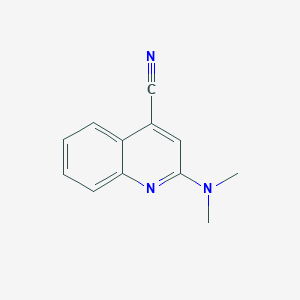

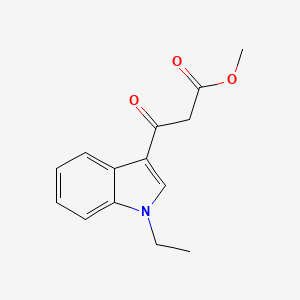
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)

![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)
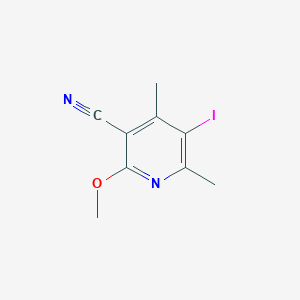
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)

